N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide
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Overview
Description
N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a nitro group, a sulfonamide group, and a phenolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide typically involves the nitration of 4-hydroxy-3-methylphenylamine followed by sulfonation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The phenolic hydroxyl group in this compound can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of dyes, pigments, and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzyme active sites and inhibit their activity.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)-2-nitrobenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.
N-(4-hydroxy-3-methoxyphenyl)-2-nitrobenzenesulfonamide: Contains a methoxy group instead of a methyl group, which can influence its solubility and interaction with biological targets.
Uniqueness: N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a methyl group and a nitro group, which can significantly impact its chemical reactivity and biological properties
Properties
IUPAC Name |
N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-9-8-10(6-7-12(9)16)14-21(19,20)13-5-3-2-4-11(13)15(17)18/h2-8,14,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMWEGORLKMDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358277 |
Source
|
Record name | N-(4-Hydroxy-3-methylphenyl)-2-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6595-37-5 |
Source
|
Record name | N-(4-Hydroxy-3-methylphenyl)-2-nitrobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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